Differential Selectivity Profile: Quantified Fold-Selectivity for EGFR over HER2
Pelitinib demonstrates a high degree of selectivity for EGFR (ErbB1) over the closely related receptor HER2 (ErbB2). The reported IC50 value for EGFR is 38.5 nM, while its potency against HER2 is substantially lower, with an IC50 of 1255 nM . This represents a 32.6-fold selectivity window for EGFR over HER2 [1]. In contrast, the comparator Neratinib (HKI-272) is a potent dual inhibitor of both EGFR and HER2, with reported IC50 values of 92 nM and 59 nM, respectively, representing a non-selective, equipotent profile . This differential selectivity is a critical differentiator for researchers who require a more EGFR-biased tool compound versus a pan-HER inhibitor.
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | EGFR IC50 = 38.5 nM; HER2 IC50 = 1255 nM |
| Comparator Or Baseline | Neratinib (HKI-272): EGFR IC50 ≈ 92 nM; HER2 IC50 ≈ 59 nM |
| Quantified Difference | Pelitinib: 32.6x more potent against EGFR vs HER2. Neratinib: ~1.6x more potent against HER2 vs EGFR. |
| Conditions | Cell-free kinase inhibition assay |
Why This Matters
For research requiring specific dissection of EGFR-driven signaling from HER2-mediated pathways, Pelitinib's pronounced selectivity is a definitive advantage over dual inhibitors like Neratinib, reducing confounding off-target effects on HER2.
- [1] Jinpan Lab. (n.d.). Pelitinib Product Information. View Source
